5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

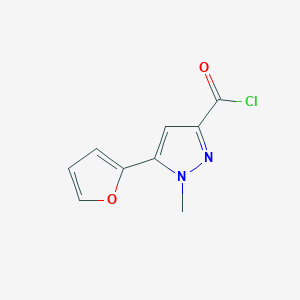

The systematic identification of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name for this compound is 5-(furan-2-yl)-1-methylpyrazole-3-carbonyl chloride, which accurately reflects the structural arrangement and substitution pattern. The compound is registered under Chemical Abstracts Service number 876316-47-1, providing a unique identifier for database searches and regulatory documentation. The molecular formula C9H7ClN2O2 indicates the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure.

Additional systematic identifiers include the MDL number MFCD08271946 and the PubChem Compound Identifier 18525800, which facilitate cross-referencing across different chemical databases. The InChI (International Chemical Identifier) key RAYIOTXFHIKMIE-UHFFFAOYSA-N provides a standardized representation of the molecular structure that enables precise identification across various computational platforms. The SMILES (Simplified Molecular Input Line Entry System) notation CN1C(=CC(=N1)C(=O)Cl)C2=CC=CO2 offers a linear representation of the molecular structure that can be interpreted by chemical software systems.

Molecular Architecture: Pyrazole-Furan Hybrid System

The molecular architecture of this compound demonstrates a sophisticated hybrid system incorporating two distinct heterocyclic frameworks. The central pyrazole ring serves as the primary scaffold, featuring a five-membered ring containing two nitrogen atoms positioned at the 1 and 2 positions. The pyrazole system exhibits 1,3-diazole character with the nitrogen atoms separated by one carbon atom, creating a unique electronic environment that influences the overall molecular properties.

The furan substituent attached at the 5-position of the pyrazole ring introduces an oxygen-containing heterocycle that significantly impacts the electronic distribution and conformational preferences of the molecule. The furan ring, characterized by its aromatic five-membered structure with oxygen at position 1, contributes to the overall planarity of the system while providing additional sites for potential intermolecular interactions. The N-methyl group at position 1 of the pyrazole ring enhances the steric bulk and alters the electronic properties compared to the corresponding unsubstituted analog.

| Structural Feature | Position | Chemical Environment | Impact on Properties |

|---|---|---|---|

| Pyrazole Ring | Central | 1,3-Diazole system | Electronic backbone |

| Furan Ring | 5-Position | Aromatic oxygen heterocycle | π-Electron extension |

| Methyl Group | 1-Position | N-Alkyl substituent | Steric and electronic modification |

| Carbonyl Chloride | 3-Position | Acyl halide functionality | Reactive electrophilic center |

The carbonyl chloride functional group positioned at the 3-carbon of the pyrazole ring introduces a highly reactive electrophilic center that significantly influences the chemical behavior of the compound. This acyl halide functionality creates a planar trigonal carbon center with substantial electron-withdrawing character that affects the entire π-system of the molecule. The molecular weight of 210.62 grams per mole reflects the combined mass contributions from all constituent atoms and functional groups.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound requires systematic X-ray diffraction studies to determine the precise three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography serves as the primary method for characterizing the atomic structure and differentiating materials that appear similar in other experimental approaches. The technique involves three fundamental steps: obtaining adequate crystal samples, exposing crystals to monochromatic X-ray beams to produce diffraction patterns, and computational analysis to determine atomic arrangements.

The crystallization process for this compound typically requires careful control of temperature and solvent conditions, as indicated by the melting point range of 59-61 degrees Celsius. The relatively low melting point suggests moderate intermolecular forces within the crystal structure, likely dominated by van der Waals interactions and potential hydrogen bonding involving the heterocyclic nitrogen atoms. The compound exhibits a density of 1.42 grams per cubic centimeter, indicating a reasonably compact crystal packing arrangement.

Conformational studies reveal that the molecule adopts preferential orientations that minimize steric interactions between the furan ring, methyl substituent, and carbonyl chloride group. The crystal mounting procedures typically involve attachment to glass fibers or nylon loops, followed by flash-freezing to reduce radiation damage during data collection. Multiple data sets may be necessary to achieve complete structural determination, with each set covering more than 180 degrees of crystal rotation to capture the full three-dimensional diffraction pattern.

| Physical Property | Value | Unit | Temperature/Pressure |

|---|---|---|---|

| Melting Point | 59-61 | °C | Standard conditions |

| Density | 1.42 | g/cm³ | Room temperature |

| Boiling Point | 338.6 | °C | 760 mmHg |

| Flash Point | 158.6 | °C | Standard conditions |

The conformational analysis indicates that the furan and pyrazole rings adopt a coplanar or near-coplanar arrangement to maximize π-electron delocalization across the hybrid system. This planarity contributes to the overall stability of the molecule while maintaining accessibility of the reactive carbonyl chloride functionality for subsequent chemical transformations.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, revealing characteristic chemical shifts for each functional group. The N-methyl group typically appears as a singlet in proton Nuclear Magnetic Resonance spectra, while the furan and pyrazole protons exhibit distinct splitting patterns reflecting their unique electronic environments.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbonyl chloride functionality exhibits a strong absorption band in the range of 1680-1750 wavenumbers, consistent with the expected frequency for acyl halide carbonyls. The aromatic carbon-hydrogen stretching vibrations from both the furan and pyrazole rings appear in the 3020-3080 wavenumber region, while the aromatic carbon-carbon double bond stretches occur between 1550-1700 wavenumbers.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular structure. The nitrogen rule indicates that compounds with even molecular weights contain either zero or an even number of nitrogen atoms, which is consistent with the presence of two nitrogen atoms in the pyrazole ring. The relative abundance of the molecular ion plus one peak (M+1) provides information about the carbon atom count, following the relationship that the number of carbon atoms equals the relative abundance of the M+1 peak divided by 1.1.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| Proton Nuclear Magnetic Resonance | N-Methyl singlet, aromatic multipets | Substitution pattern confirmation |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons | Electronic environment analysis |

| Infrared Spectroscopy | C=O stretch (1680-1750 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion at m/z 210 | Molecular weight confirmation |

Properties

IUPAC Name |

5-(furan-2-yl)-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYIOTXFHIKMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594555 | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-47-1 | |

| Record name | 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction scheme is as follows:

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid+SOCl2→5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbonyl chloride group undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is highly exothermic and typically occurs in aqueous or alcoholic media.

Mechanistic Details :

-

The reaction proceeds via nucleophilic attack by water or alcohol on the electrophilic carbonyl carbon, followed by chloride elimination.

-

In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity.

Amidation and Carbamate Formation

The compound reacts with amines to form amides or carbamates, a key step in pharmaceutical synthesis.

Example Protocol :

-

Dissolve this compound (1 mmol) in anhydrous DMF.

-

Add tert-butyl alcohol (1.2 mmol) and dimethyl azidophosphate (DPPA, 1.1 mmol).

-

Heat to 100°C for 4–6 hours.

-

Extract with ethyl acetate and purify via column chromatography .

Nucleophilic Substitution

The furan ring may participate in electrophilic substitution, though the carbonyl chloride group typically dominates reactivity.

| Reaction Type | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, aromatic substrate | Furan-acylated aromatic compound | Limited literature; theoretical proposal |

Challenges :

-

The electron-withdrawing pyrazole-carbonyl group deactivates the furan ring, reducing its susceptibility to electrophilic attack.

Scientific Research Applications

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:

Organic synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.

Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Agricultural chemicals: It is employed in the synthesis of pesticides and herbicides.

Material science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

2-Furoyl chloride: Similar in structure but lacks the pyrazole ring.

5-(2-Furyl)-1H-pyrazole-3-carbonyl chloride: Similar but without the methyl group on the pyrazole ring.

5-(2-Furyl)-1-methyl-1H-pyrazole-4-carbonyl chloride: Similar but with the carbonyl chloride group at a different position on the pyrazole ring.

Uniqueness

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both a furan ring and a pyrazole ring, along with a carbonyl chloride group. This combination of functional groups provides the compound with distinct reactivity and versatility in organic synthesis, making it valuable for various applications in chemistry, biology, medicine, and industry.

Biological Activity

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological effects, and relevant case studies.

Structural Characteristics

The compound features two key heterocyclic components: a pyrazole ring and a furan ring . The presence of these rings contributes to its diverse biological activities. The molecular formula is and it is classified as a carbonyl chloride derivative, which can influence its reactivity and interactions with biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of furan derivatives with hydrazines followed by chlorination steps. The synthetic pathways typically yield moderate to high purity products, confirmed by techniques such as NMR and mass spectrometry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. This is particularly relevant for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This makes it a candidate for further exploration in treating inflammatory diseases .

- Cytotoxicity : Some derivatives of pyrazoles have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties. Studies are ongoing to elucidate its mechanism of action at the molecular level .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, revealed promising antibacterial activity against E. coli and S. aureus. The compounds were tested using standard disk diffusion methods, with results indicating significant inhibition zones compared to control groups .

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in inflammation. The results were comparable to those observed with conventional NSAIDs, suggesting potential therapeutic applications in managing inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1-Methyl-1H-pyrazole-5-carbonyl chloride | Low | Moderate | High |

| 4-Benzoyl-5-phenyl-1H-pyrazole | High | Low | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride?

Methodological Answer: The synthesis typically involves two key steps:

- Step 1: Preparation of the pyrazole carboxylic acid precursor. For example, 5-substituted pyrazole intermediates can be synthesized via cyclocondensation of hydrazines with β-keto esters or via nucleophilic substitution (e.g., replacing a halogen with a furyl group) .

- Step 2: Chlorination of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous solvents (e.g., dichloromethane) under reflux. Purification is achieved via distillation or column chromatography .

Example Protocol:

React 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-furyl magnesium bromide in THF to introduce the furyl group.

Treat the resulting acid with SOCl₂ (2 equiv) at 60°C for 4 hours.

Isolate the acyl chloride via vacuum distillation (yield: ~75%) .

Q. How is the structure of this compound characterized?

Methodological Answer:

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Handling: Use inert atmosphere (N₂/Ar) due to moisture sensitivity. Employ cryogenic conditions (−20°C) to minimize decomposition.

- Storage: Keep in amber vials with PTFE-lined caps under anhydrous conditions. Avoid exposure to amines or alcohols to prevent unintended nucleophilic reactions .

Advanced Research Questions

Q. What mechanistic insights exist for acylation reactions involving this compound?

Methodological Answer: The acyl chloride undergoes nucleophilic acyl substitution:

- Step 1: Nucleophile (e.g., amine, alcohol) attacks the electrophilic carbonyl carbon.

- Step 2: Chloride departure forms intermediates (e.g., tetrahedral), followed by proton transfer to yield amides/esters.

Kinetic studies suggest the reaction rate is solvent-dependent (polar aprotic solvents like DMF accelerate substitution) . Computational models (DFT) predict higher reactivity at the carbonyl carbon vs. the pyrazole ring due to electron-withdrawing effects .

Q. How can computational studies optimize the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Used to map electrostatic potential surfaces, identifying reactive sites (e.g., carbonyl carbon has highest positive charge).

- Molecular Dynamics (MD): Simulates solvation effects and predicts by-product formation (e.g., hydrolysis in aqueous media).

- Example: A study on 5-chloro-pyrazole derivatives showed that electron-deficient aryl groups increase acyl chloride stability by reducing electron density at the carbonyl .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR, IR, and mass spectrometry data with X-ray structures to confirm assignments .

- Controlled Replicates: Repeat syntheses under standardized conditions (e.g., fixed temperature, solvent) to isolate variables.

- Literature Benchmarking: Contrast results with published data for analogous compounds (e.g., 5-(4-chlorophenyl)-1-methyl-pyrazole-3-carbonyl chloride in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.